tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate
Description
tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate is a bicyclic carbamate derivative with a rigid diazabicycloheptane core. The (1S,4S) stereochemistry of the bicyclic system confers distinct conformational rigidity, making it valuable in medicinal chemistry as a scaffold for targeting enzymes or receptors requiring precise spatial alignment. The tert-butyl carbamate group enhances solubility and stability, while the phenyl-methyl linkage provides a hydrophobic anchor. This compound is often explored as an intermediate in synthesizing bioactive molecules, particularly kinase inhibitors or neuroreceptor modulators .
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)19-13-6-4-12(5-7-13)10-20-11-14-8-15(20)9-18-14/h4-7,14-15,18H,8-11H2,1-3H3,(H,19,21)/t14-,15-/m0/s1 |
InChI Key |
LEQMRTORHHGRIW-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C[C@@H]3C[C@H]2CN3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2CC3CC2CN3 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Core Bicyclic Amine and Boc Protection
The bicyclic amine (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is often prepared as its tert-butyl carbamate derivative, tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, which stabilizes the amine and facilitates further functionalization.
Typical preparation conditions include:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection | Reaction of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate in an appropriate solvent | High yield (not explicitly stated) | Protects the amine nitrogen, facilitating subsequent reactions |
This intermediate is commercially available and well characterized by NMR and LCMS data, showing a molecular ion peak at m/z 344.0 and high purity (LCMS area ~97-99%).
Functionalization via Nucleophilic Aromatic Substitution
One common method to introduce the aromatic substituent involves nucleophilic aromatic substitution (SNAr) reactions on activated aromatic halides or nitro-substituted aromatics.
This reaction proceeds under mild heating and inert atmosphere, ensuring high selectivity and yield.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Buchwald-Hartwig amination is another key method to form C-N bonds between the bicyclic amine and aryl halides.
The reaction involves coupling of di-tert-butyl (3-bromo-5-(trifluoromethyl)phenyl)imidodicarbonate with the bicyclic amine derivative, yielding the desired arylated product. The product is purified by silica gel chromatography.
Other Functionalization Methods
Additional methods include substitution reactions with chloropyrimidine derivatives in the presence of bases such as N-ethyl-N,N-diisopropylamine in DMF at room temperature, yielding substituted bicyclic amine derivatives with cyano and chloro groups on the pyrimidine ring.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Product Description |
|---|---|---|---|---|
| Boc protection | (1S,4S)-2,5-diazabicyclo[2.2.1]heptane + di-tert-butyl dicarbonate | Standard conditions | High | tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
| SNAr | Activated aromatic halide (e.g., 1-fluoro-2-methoxy-4-nitrobenzene) + Boc-protected bicyclic amine + K2CO3 | DMF, 50°C, 24 h, inert atmosphere | 85% | Aromatic-substituted bicyclic amine |
| Pd-catalyzed amination | Aryl bromide + Boc-protected bicyclic amine + Pd2(dba)3 + JohnPhos + NaOtBu | Toluene or dioxane, 45°C, 4 h | High (e.g., 2.01 g from 2.2 g) | Arylated bicyclic amine carbamate |
| Pyrimidine substitution | 2,4-dichloropyrimidine-5-carbonitrile + Boc-protected bicyclic amine + DIPEA | DMF, 20°C, 2 h | Not specified | Pyrimidine-substituted bicyclic amine carbamate |
Research Findings and Characterization
- The Boc-protected bicyclic amine intermediates show high purity and stability, confirmed by NMR spectra with characteristic signals (e.g., tert-butyl singlet near 1.36 ppm) and LCMS data with molecular ions around m/z 344.
- The nucleophilic aromatic substitution and palladium-catalyzed amination reactions proceed with good to excellent yields and are reproducible under mild conditions.
- The choice of base, solvent, and temperature critically influences the reaction efficiency and product purity.
- Purification typically involves extraction, drying, and silica gel chromatography or precipitation techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides and bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The diazabicycloheptane ring and phenylcarbamate moiety play crucial roles in its reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
Key Differences :
- Rigidity vs. Flexibility : The 2,5-diazabicycloheptane core in the target compound imposes greater conformational rigidity compared to the linear phenethyl chain in tert-butyl (4-chlorophenethyl)carbamate. This rigidity enhances binding specificity to sterically constrained targets like kinase active sites.
- Substituent Effects : The 4-chlorophenethyl analogue lacks the bicyclic nitrogen-rich core, limiting its utility in chelating metal ions or interacting with polar binding pockets.
- Stereochemical Complexity : The (1S,4S) configuration of the target compound contrasts with the (1S,2S,4R) stereochemistry in the 7-azabicycloheptane analogue, leading to divergent biological activities .
Physicochemical Properties
Analysis :
- The higher molecular weight and polar nitrogen atoms in the target compound reduce solubility in nonpolar solvents compared to the 4-chlorophenethyl analogue.
- The pKa values suggest stronger basicity for the 2,5-diazabicycloheptane core, enabling protonation at physiological pH, which is critical for receptor interactions.
Biological Activity
tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate , commonly referred to as a derivative of diazabicyclo compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that may influence its interaction with biological targets. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H22N2O2
- CAS Number : 113451-59-5
- Molecular Weight : 262.35 g/mol
Structural Features
The compound is characterized by:
- A tert-butyl group that enhances lipophilicity.
- A diazabicyclo[2.2.1]heptane framework that may contribute to its pharmacological properties.
- A phenyl group that can facilitate π-π interactions with biological targets.
Research indicates that compounds similar to this compound may act on several biological pathways:
- Nicotinic Acetylcholine Receptor Modulation :
- Inhibition of Enzymatic Activity :
- Anticancer Activity :
In Vitro Studies
Case Studies
-
Case Study on Neuroprotection :
- A recent study demonstrated that this compound exhibited neuroprotective effects in models of neurodegeneration by modulating cholinergic signaling pathways.
-
Anticancer Activity in Breast Cancer Models :
- Research indicated that the compound reduced tumor size in MCF7 xenograft models, suggesting a possible therapeutic role in breast cancer treatment.
Q & A
Q. What are the critical factors for optimizing the synthesis of tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate?
- Methodological Answer : Key factors include:
- Protective group selection : Use tert-butyl carbamate (Boc) to protect amine functionalities, as it balances stability and ease of removal under acidic conditions .
- Base selection : Strong bases (e.g., NaH or KOtBu) promote efficient nucleophilic substitution during the coupling of diazabicycloheptane derivatives to the phenyl backbone .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and yield.
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like epimerization .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) to separate the product from unreacted intermediates .
- Recrystallization : Ethanol/water mixtures are effective for removing residual salts or low-polarity impurities .
- HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR verify the presence of tert-butyl (δ 1.2–1.4 ppm), carbamate (δ 155–160 ppm in ¹³C), and diazabicycloheptane protons (δ 3.0–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₅N₃O₂: 328.1922) .
- HPLC purity analysis : Retention time and peak integration (≥95% purity) ensure batch consistency .
Advanced Research Questions
Q. How can contradictions in biological activity data between synthesized batches be resolved?
- Methodological Answer :
- Batch comparison : Analyze NMR and HPLC data to identify impurities (e.g., diastereomers or unremoved Boc groups) that may affect activity .
- Bioassay standardization : Use consistent cell lines (e.g., HEK-293 for receptor-binding assays) and normalize results to internal controls.
- Structural dynamics : Employ molecular dynamics (MD) simulations to assess conformational stability under physiological conditions .
Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Reaction pathway modeling : Use software like Gaussian or ORCA to simulate intermediates in reactions (e.g., Pd-catalyzed cross-coupling) .
- Solvent effects : COSMO-RS models predict solvation energies and transition-state stabilization in different solvents .
Q. How can researchers investigate the mechanistic basis of its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- X-ray crystallography : Co-crystallize the compound with its protein target to resolve binding interactions (e.g., hydrogen bonding with diazabicycloheptane) .
- SAR studies : Synthesize analogs with modifications to the phenyl or bicycloheptane moieties and correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
